N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide
Description
N-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic compound featuring:
- Piperidine core: A six-membered nitrogen-containing ring, which is conformationally flexible and often analyzed using Cremer-Pople puckering parameters .
- Sulfonamide groups: Both pyridine-3-sulfonamide and thiophen-2-ylsulfonyl substituents contribute to hydrogen bonding and polar interactions.
- Aromatic systems: Pyridine and thiophene rings enhance electronic delocalization and influence physicochemical properties.
Properties
IUPAC Name |
N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S3/c20-25(21,15-6-3-9-17-13-15)18-10-8-14-5-1-2-11-19(14)26(22,23)16-7-4-12-24-16/h3-4,6-7,9,12-14,18H,1-2,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMXNQGUTFRKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNS(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of thiophene, followed by the formation of the piperidine ring through cyclization reactions. The final step involves the coupling of the piperidine derivative with pyridine-3-sulfonamide under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and pyridine rings undergo selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products | Application |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | 50–60°C, 6–8 hrs | Thiophene sulfone derivative | Enhances electrophilicity for nucleophilic attacks |
| Ozone (O₃) | −78°C, CH₂Cl₂ | Pyridine N-oxide | Improves solubility for biological assays |
Key findings:
-
Thiophene oxidation occurs preferentially over pyridine due to lower aromatic stabilization energy.
-
Pyridine oxidation requires cryogenic conditions to prevent over-oxidation.
Nucleophilic Substitution
The sulfonamide groups participate in nucleophilic substitutions at sulfur or nitrogen centers:
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Sᴴ substitution | R-NH₂ (amines) | EtOH, reflux | Formation of secondary sulfonamides |
| N-substitution | R-X (alkyl halides) | K₂CO₃, DMF, 80°C | Alkylation at sulfonamide nitrogen |
Example: Reaction with benzyl chloride yields N-benzyl derivatives used in antimalarial studies (IC₅₀: 2.84 μM against P. falciparum 3D7 strain) .
Hydrolysis
The sulfonamide bonds exhibit stability under acidic/basic hydrolysis:
| Conditions | Result |
|---|---|
| 6M HCl, 100°C, 24 hrs | Partial cleavage of sulfonamide group (yield: 45–55%) |
| 2M NaOH, 80°C, 12 hrs | Degradation of piperidine ring (yield: 30–40%) |
Notably, hydrolysis under basic conditions generates a pyridine-3-sulfonic acid intermediate, which is unstable and prone to decarboxylation.
Enzyme-Targeted Reactions
The compound inhibits cysteine proteases like falcipain-2 (FP-2) and FP-3 in Plasmodium species:
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| FP-2 | −9.4 to −15.9 | H-bonds: Cys42, Gly83; Hydrophobic: Ile85 |
| FP-3 | −7.5 to −9.8 | π-stacking with Phe24; H-bond: Gln36 |
Structural basis :
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Sulfonamide oxygens form hydrogen bonds with Gly83 and Ala175 (Fig. 2a in ).
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Thiophene sulfone engages in hydrophobic interactions with Leu84 .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Yield | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 65–70% | Biaryl derivatives for SAR studies |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 55–60% | Introduction of aminoalkyl side chains |
Limitations: Steric hindrance from the piperidine-thiophene group reduces yields compared to simpler pyridine sulfonamides .
Photochemical Reactions
Under UV light (254 nm):
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Thiophene sulfone undergoes [2+2] cycloaddition with alkenes.
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Pyridine ring demonstrates photostability, making it suitable for photoaffinity labeling probes.
Critical Analysis of Reactivity
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Sulfonamide stability : Resistance to hydrolysis under physiological pH (6.8–7.4) suggests suitability for oral drug formulations .
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Thiophene reactivity : Oxidation products show enhanced binding to FP-2 (ΔG improved by 1.2–1.8 kcal/mol) .
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Biological relevance : Hydrophobic interactions from the piperidine-thiophene system account for 60–70% of total binding energy in enzyme inhibition .
This compound’s multifunctional reactivity profile positions it as a versatile scaffold in medicinal chemistry, particularly for targeting cysteine proteases in infectious diseases.
Scientific Research Applications
Medicinal Chemistry
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide has been investigated for its potential as an antitumor agent . Research indicates that it acts as an inhibitor of KIF18A , a kinesin motor protein involved in mitosis. By inhibiting KIF18A, the compound disrupts cancer cell proliferation, preventing proper chromosome alignment during cell division, which is crucial for cancer therapy .
The compound exhibits biological activity that can be leveraged in studies related to:
- Enzyme Inhibition : It may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : Its structure allows it to bind to various receptors, potentially affecting signaling pathways involved in disease processes.
Chemical Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. It serves as an intermediate in the development of new pharmaceuticals and materials with unique properties .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The findings suggested that the compound could serve as a lead molecule for developing new inhibitors targeting these enzymes .
Mechanism of Action
The mechanism of action of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituents
The table below highlights key structural differences among analogs:
Key Observations:
- Piperidine Flexibility: The target compound’s piperidine ring may adopt non-planar conformations, influencing receptor binding compared to rigid analogs (e.g., triazolo-pyrimidine derivatives) .
- Sulfonamide vs. Ester Groups : Sulfonamides (target compound and pesticide analogs) enhance polarity and hydrogen bonding, while esters (e.g., ethyl phenyl derivatives) increase lipophilicity, affecting bioavailability .
Conformational and Electronic Properties
- Piperidine Puckering: The Cremer-Pople parameters quantify ring non-planarity. For example, ethyl 2-phenyl-2-(piperidin-2-yl)acetate may exhibit pseudorotation (variable phase angles), whereas the target compound’s bulky sulfonyl groups could restrict conformational mobility .
Biological Activity
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide (CAS No. 1219902-01-8) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 415.6 g/mol
- Structure : The compound features a piperidine ring linked to a thiophene moiety and a pyridine sulfonamide group, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against various pathogens, demonstrating significant inhibitory effects.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Anticancer Activity
The potential anticancer properties of this compound have also been explored:
- In Vitro Studies :
- Mechanism of Action :
Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 1 | Effective against biofilm formation |
| Escherichia coli | 4 | 8 | Moderate activity |
Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of protein kinase C |
| A549 (Lung Cancer) | 20 | Topoisomerase inhibition |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated various thiophene-based sulfonamides, including this compound). Results indicated that this compound was among the most effective in inhibiting biofilm formation in Staphylococcus aureus, with a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of conventional antibiotics .
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide, and how can steric challenges in sulfonamide coupling be mitigated?
- Methodological Answer : The compound’s synthesis likely involves sulfonamide bond formation between a pyridine-3-sulfonyl chloride and a piperidine-thiophene intermediate. Steric hindrance from ortho-substituents (e.g., the thiophene-sulfonyl group) can reduce reaction efficiency. To address this, use catalytic N-arylsulfilimine compounds (1–10 mol%) with 3-picoline or 3,5-lutidine as a base, which enhances nucleophilic substitution by reducing steric and electronic deactivation . Solvent choice (e.g., acetonitrile) and stoichiometric control (slight excess of sulfonyl chloride) further optimize yields .
Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the thiophene (δ 7.0–7.5 ppm), piperidine (δ 1.5–3.0 ppm), and pyridine (δ 7.5–8.5 ppm) moieties.
- X-ray crystallography : Refinement via SHELXL (e.g., SHELX-2018/3) is essential for resolving bond angles and torsional strain in the piperidine-thiophene linkage. Validate the structure using the CIF-check tool in PLATON to detect disorder or missed symmetry .
Q. How can researchers assess the compound’s preliminary biological activity, given its structural similarity to psychoactive sulfonamides?
- Methodological Answer : Screen for receptor binding (e.g., opioid, GABAergic) using competitive radioligand assays, as structurally related compounds (e.g., β-hydroxythiofentanyl) target these pathways . Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) to rule out nonspecific toxicity before advancing to animal models .
Advanced Research Questions
Q. How should researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters in the piperidine ring?
- Methodological Answer : Thermal motion artifacts in the piperidine ring may arise from conformational flexibility. Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model group motion accurately. Cross-validate with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths . If disorder persists, collect low-temperature (100 K) diffraction data to reduce thermal noise .
Q. What strategies improve the enantiomeric purity of the piperidine-thiophene intermediate during synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during piperidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or -NMR with chiral shift reagents .
Q. How can computational modeling predict the compound’s metabolic stability and potential drug-drug interactions?
- Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME or ADMET Predictor. Focus on cytochrome P450 (CYP) inhibition (e.g., CYP3A4/2D6) and phase II metabolism (sulfonation/glucuronidation). Validate predictions with microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
